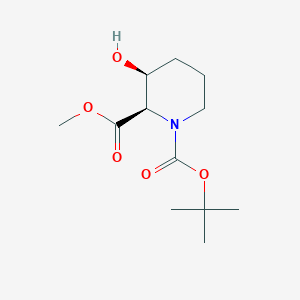
1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound featuring a piperidine ring substituted with tert-butyl, methyl, and hydroxyl groups
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the use of tert-butyl esters, which are synthesized through flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes . The reaction conditions often involve the use of tert-butoxycarbonyl groups introduced into organic compounds under controlled conditions .
Analyse Chemischer Reaktionen
1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups on the piperidine ring.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate include other piperidine derivatives with varying substituents. For example:
1-(tert-Butyl) 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate: This compound has a similar structure but features a pyrrolidine ring instead of a piperidine ring.
tert-Butyl- (+)- (1R,2S,3S,6R,7S,4’S)-6-benzyloxy: Another related compound with different substituents on the ring structure.
Eigenschaften
CAS-Nummer |
152230-79-0 |
|---|---|
Molekularformel |
C12H21NO5 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-methyl (2R,3S)-3-hydroxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
DSCVRGCAXJUTEM-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C(=O)OC)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


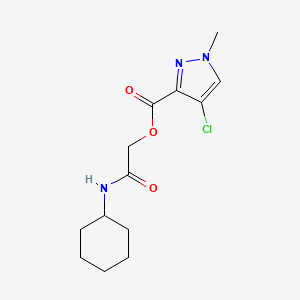
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12942733.png)
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12942746.png)

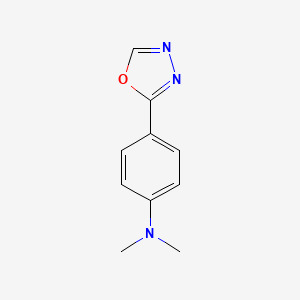

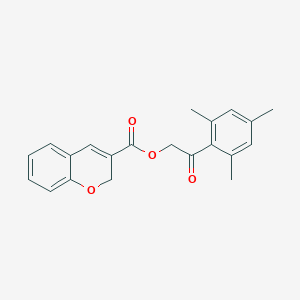
![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)
![2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid](/img/structure/B12942781.png)

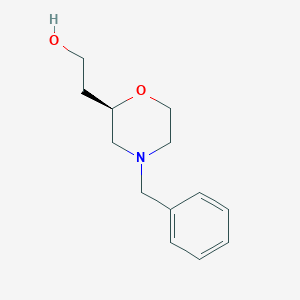
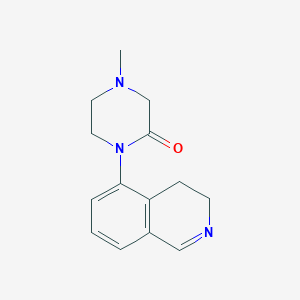
![(R)-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B12942793.png)

